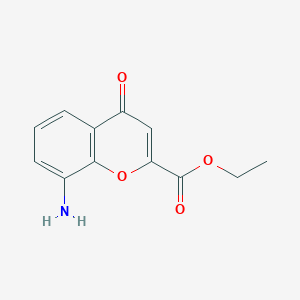

Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 8-amino-4-oxochromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-16-12(15)10-6-9(14)7-4-3-5-8(13)11(7)17-10/h3-6H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKNQOGLOVBSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

The nitro-to-amine conversion proceeds via a two-electron reduction mechanism. Tin(II) chloride acts as the reducing agent, facilitated by acidic conditions provided by HCl. The reaction is typically carried out in ethanol at reflux temperatures (70–80°C) for 4–6 hours. The general reaction scheme is as follows:

Key Parameters:

-

SnCl₂ Stoichiometry : A molar ratio of 3:1 (SnCl₂:nitro precursor) is optimal for complete reduction.

-

Acid Concentration : HCl (2–4 equiv.) ensures protonation of intermediates, preventing side reactions.

-

Solvent : Ethanol provides a polar protic environment, enhancing solubility and reaction homogeneity.

Workup and Purification

Post-reaction, the mixture is cooled to room temperature, and the product is precipitated by adjusting the pH to neutral (7–8) using aqueous sodium bicarbonate. The crude product is filtered, washed with cold ethanol, and recrystallized to achieve >95% purity.

Alternative Approaches and Methodological Variations

While nitro reduction remains the dominant strategy, other synthetic routes have been explored for related chromene derivatives, offering insights into potential optimizations for this compound.

MW Parameters for Chromone Synthesis:

-

Temperature : 120–150°C

-

Time : 10–30 minutes

-

Solvent : Dimethylformamide (DMF) or ethanol

-

Base : Potassium carbonate (K₂CO₃)

Functional Group Compatibility

The presence of electron-withdrawing groups (e.g., nitro) on the chromene ring can influence reaction pathways. For instance, attempts to hydrolyze nitro-substituted chromene esters to carboxylic acids under basic conditions may fail, leaving the ester intact. This underscores the importance of selecting reduction-compatible substituents during precursor synthesis.

Precursor Synthesis: Ethyl 8-Nitro-4-Oxo-4H-Chromene-2-Carboxylate

The nitro precursor is synthesized via a condensation-cyclization sequence. A representative route involves:

-

Condensation : 2-Hydroxy-5-nitroacetophenone reacts with ethyl oxalate in the presence of a base (e.g., K₂CO₃).

-

Cyclization : Acidic workup (HCl) promotes cyclization to form the chromene ring.

Yield Optimization:

-

Base Selection : Potassium carbonate outperforms sodium ethoxide in minimizing side products.

-

Solvent : Anhydrous ethanol ensures high solubility of intermediates.

Challenges and Practical Considerations

-

Byproduct Formation : Over-reduction of the nitro group to hydroxylamine derivatives is possible if SnCl₂ is used in excess. Controlled stoichiometry and reaction monitoring via TLC are critical.

-

Solvent Choice : Ethanol is preferred over DMF due to easier removal and lower toxicity.

-

Scalability : The nitro reduction method has been successfully scaled to gram quantities without yield loss .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted chromene derivatives.

Scientific Research Applications

Pharmaceutical Development

Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate plays a crucial role as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to exhibit significant antitumor and anti-inflammatory properties, making it a candidate for drug development targeting diseases such as cancer and chronic inflammatory conditions.

Case Studies:

- Anticancer Activity : Research has demonstrated that derivatives of this compound show cytotoxic effects against multiple cancer cell lines, including MDA-MB-231 and MCF-7. For instance, studies reported IC50 values lower than standard chemotherapeutic agents like etoposide, indicating its potential as an effective anticancer agent .

Biological Research

The compound has been extensively studied for its biological activities, including:

Antimicrobial Properties

This compound exhibits activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cellular processes, making it a candidate for further exploration in antimicrobial therapies.

Antioxidant Effects

Studies indicate that this compound possesses antioxidant properties, which help mitigate oxidative stress within cells. This activity is essential for protecting cells from damage caused by free radicals and could have implications for diseases related to oxidative stress .

Materials Science

In materials science, this compound is utilized in the development of specialized polymers and fluorescent dyes. Its ability to act as a building block for synthesizing more complex organic molecules allows researchers to tailor materials with specific properties.

Fluorescent Dyes

The compound is employed in creating fluorescent dyes for biological imaging, enhancing the visualization of cellular processes in research settings . This application is vital for understanding cellular dynamics and interactions.

Natural Product Synthesis

This compound serves as a precursor in the synthesis of natural products and derivatives essential for developing new drugs and therapeutic agents. Its versatility makes it valuable in both synthetic organic chemistry and natural product research.

Mechanism of Action

The mechanism of action of ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Chromene Derivatives

Structural and Functional Group Variations

Chromene derivatives exhibit diverse biological and physicochemical properties depending on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Solubility and Reactivity

- This compound is soluble in ethanol and DMSO but requires sonication and heating (37°C) for full dissolution . Its ethyl ester enhances lipophilicity, favoring membrane permeability.

- 2-Oxo-2H-chromene-6-carboxylic acid (similarity score: 0.89 ) has a polar carboxylic acid group, increasing aqueous solubility but reducing cell permeability compared to the ethyl ester derivative.

- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide contains a bulky methoxyphenethyl group, which may reduce solubility but improve target binding through hydrophobic interactions.

Biological Activity

Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has the molecular formula C12H11NO4. The compound features a chromene backbone with an amino group at the 8-position and an ethyl ester at the 2-position, which significantly influences its biological properties.

The biological activity of this compound primarily involves enzyme inhibition. It interacts with specific molecular targets, particularly enzymes involved in inflammatory and cancer pathways. The compound's mechanism includes:

- Enzyme Inhibition : Binding to active sites of enzymes, blocking their activity.

- Cytotoxic Effects : Inducing apoptosis in cancer cells through caspase activation and DNA damage.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, demonstrating dose-dependent effects. For instance:

| Cell Line | IC50 (μM) | Treatment Duration (hours) |

|---|---|---|

| PC3 | 26.43 ± 2.1 | 72 |

| DU145 | 41.85 ± 7.8 | 72 |

These results suggest that the compound is more effective against PC3 cells than DU145 cells, indicating potential selectivity in targeting prostate cancer cells .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the chromene structure can enhance or diminish biological activity. For example, substituents at various positions on the chromene ring can affect enzyme binding affinity and cytotoxicity. Compounds with certain halogen substitutions have been noted to exhibit improved potency against specific targets .

Case Studies

- Inhibition of Lipoxygenases : A study demonstrated that derivatives similar to this compound effectively inhibited lipoxygenases involved in prostatic cancer, showcasing its potential as a therapeutic agent in cancer treatment .

- Cytotoxicity Assessment : In vitro studies using MTT assays revealed that the compound significantly reduced cell viability in cancer cell lines while exhibiting minimal toxicity to normal cells, underscoring its selective anticancer properties .

Q & A

Q. What are the recommended synthetic routes for Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using substituted chromene precursors. For example, ammonium acetate can be employed under reflux conditions (130°C) to introduce amino groups at the 8-position . Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetonitrile), reaction time (2–4 hours), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis purification via silica gel chromatography (n-hexane/ethyl acetate gradients) is critical to isolate the target compound with >95% purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) and OLEX2 for structure visualization and validation . For example, bond angles (e.g., C8—C7—H7A: 108.8°) and torsion angles (e.g., C5—O1—C1—N1: −166.73°) should align with DFT-calculated geometries .

- Spectroscopy : H/C NMR (e.g., δ 4.3 ppm for ethyl ester protons) and IR (e.g., carbonyl stretches at ~1700 cm) confirm functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity in derivatives?

- Methodological Answer :

- Analog synthesis : Introduce substituents at the 4-oxo and 2-carboxylate positions (e.g., aryl, heterocyclic groups) to modulate electronic and steric effects .

- Bioassays : Test derivatives against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) using dose-response curves (IC determination). For example, fluorophenyl substituents enhance antiproliferative activity .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

- Methodological Answer :

- Data validation : Use SHELXL’s TWIN and BASF commands to address twinning or pseudo-symmetry . For example, a high R (>0.1) may indicate missed symmetry, requiring re-indexing .

- Discrepancy analysis : Compare anisotropic displacement parameters (e.g., U values) across multiple datasets. Outliers (e.g., U > 0.1 Å for terminal atoms) suggest disorder, resolved via partial occupancy refinement .

Q. How should researchers statistically validate experimental data in pharmacological studies?

- Methodological Answer :

- Data normalization : Express bioactivity data as mean ± SEM (n ≥ 3 replicates). Use ANOVA with Tukey’s post hoc test to compare groups (p < 0.05) .

- Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous values. For example, a >20% deviation in IC replicates warrants re-testing .

- Regression analysis : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) to calculate Hill slopes and efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.